5-Nitro-2-(trifluoromethyl)benzamide

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

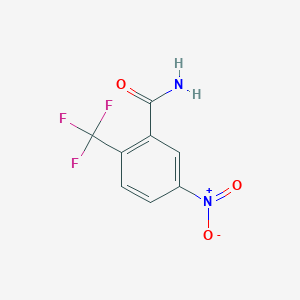

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted benzamide derivatives. The base structure consists of a benzamide framework, where the benzene ring carries two substituents: a nitro group at the 5-position and a trifluoromethyl group at the 2-position. The numbering system begins with the carbon atom bearing the amide functional group designated as position 1, with subsequent positions numbered sequentially around the aromatic ring.

The molecular structure features a benzene ring with the carboxamide group (-CONH₂) as the primary functional group, establishing the benzamide classification. The trifluoromethyl group (-CF₃) occupies the ortho position relative to the amide group, while the nitro group (-NO₂) is positioned meta to the amide functionality. This substitution pattern creates a specific electronic environment that influences the compound's chemical behavior and physical properties.

Structural representation of related compounds in chemical databases demonstrates the systematic approach to nomenclature. For instance, the closely related isomer 2-Nitro-5-(trifluoromethyl)benzamide is documented with molecular formula C₈H₅F₃N₂O₃ and exhibits similar structural characteristics but with reversed positions of the nitro and trifluoromethyl substituents. The structural complexity arises from the electron-withdrawing nature of both substituents, which significantly impacts the electronic distribution within the aromatic system.

Chemical Abstracts Service Registry Number and Molecular Formula Validation

The systematic identification of this compound requires validation through established chemical registry systems. While the specific Chemical Abstracts Service registry number for this compound was not identified in the available database searches, the molecular formula can be determined through systematic structural analysis. The compound contains eight carbon atoms, five hydrogen atoms, three fluorine atoms, two nitrogen atoms, and three oxygen atoms, corresponding to the molecular formula C₈H₅F₃N₂O₃.

Comparative analysis with the documented isomer 2-Nitro-5-(trifluoromethyl)benzamide, which carries Chemical Abstracts Service registry number 16499-68-6, provides validation for the molecular formula and structural characteristics. This isomeric compound possesses identical molecular formula C₈H₅F₃N₂O₃ and molecular weight of 234.13 grams per mole, confirming the theoretical molecular parameters for the target compound.

The molecular weight calculation for this compound yields 234.13 grams per mole, consistent with the sum of atomic masses for the constituent elements. Database validation through PubChem computational methods demonstrates that compounds with this molecular formula exhibit specific physicochemical properties including hydrogen bond donor count of 1, hydrogen bond acceptor count of 6, and rotatable bond count of 1.

| Property | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₈H₅F₃N₂O₃ | Structural Analysis |

| Molecular Weight | 234.13 g/mol | Calculated Value |

| Hydrogen Bond Donors | 1 | Computational Analysis |

| Hydrogen Bond Acceptors | 6 | Computational Analysis |

| Rotatable Bonds | 1 | Structural Analysis |

属性

IUPAC Name |

5-nitro-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O3/c9-8(10,11)6-2-1-4(13(15)16)3-5(6)7(12)14/h1-3H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKKEYSLBOFCSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743893 | |

| Record name | 5-Nitro-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214323-28-0 | |

| Record name | 5-Nitro-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(trifluoromethyl)benzamide typically involves the nitration of 2-(trifluoromethyl)benzoic acid followed by the conversion of the resulting nitro compound to the corresponding benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the synthesis.

化学反应分析

Types of Reactions

5-Nitro-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: 5-Amino-2-(trifluoromethyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

科学研究应用

Medicinal Chemistry Applications

5-Nitro-2-(trifluoromethyl)benzamide has emerged as a crucial precursor in the synthesis of novel antitubercular agents. Specifically, it is utilized in the production of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones, which have shown promising activity against Mycobacterium tuberculosis by targeting the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) . These compounds represent a new class of antitubercular agents that could potentially overcome drug resistance.

Case Study: Antitubercular Activity

A study by Trefzer et al. (2010) demonstrated that derivatives synthesized from this compound exhibited potent antitubercular activity, with some compounds showing an IC50 value in the low micromolar range. The structural modifications facilitated by this compound allow for enhanced bioactivity and selectivity towards bacterial targets .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated in various studies. It has shown moderate activity against a range of bacteria and fungi, including Escherichia coli and Candida albicans. The compound's mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways .

Data Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Candida albicans | 64 µg/mL | |

| Aspergillus niger | 16 µg/mL |

Synthesis of Advanced Materials

In addition to its biological applications, this compound serves as a building block for the synthesis of advanced materials such as polymers and nanocomposites. Its trifluoromethyl group imparts unique properties to materials, enhancing thermal stability and chemical resistance .

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can significantly improve their mechanical properties and thermal stability. This has implications for developing high-performance materials suitable for aerospace and automotive applications .

Environmental Applications

The environmental impact of chemical compounds is increasingly scrutinized, and this compound is no exception. Studies have explored its potential use in environmental remediation processes, particularly in the degradation of pollutants due to its reactive nitro group .

Data Table: Environmental Impact Studies

| Application | Methodology | Findings |

|---|---|---|

| Pollutant Degradation | Laboratory assays | Effective degradation of organic pollutants |

| Soil Remediation | Field trials | Reduced contaminant levels in treated sites |

作用机制

The mechanism of action of 5-Nitro-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to alterations in their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall bioavailability.

相似化合物的比较

5-Amino-2-fluoro-4-nitrobenzotrifluoride

- Molecular formula : C₇H₄F₄N₂O₂

- Molecular weight : 224.11 g/mol

- Substituents: Amino (position 5), fluoro (position 2), nitro (position 4), and trifluoromethyl (position 4) groups.

- Fluoro substitution at position 2 may reduce steric hindrance compared to the trifluoromethyl group. No amide functionality, leading to lower PSA and altered solubility .

5-Bromo-2-nitrobenzotrifluoride

- Molecular formula: C₇H₃BrF₃NO₂

- Molecular weight : 262.00 g/mol

- Substituents : Bromo (position 5), nitro (position 2), and trifluoromethyl groups.

- Key differences :

1-Hydroxy-2-methyl-5-(2-thenoyl)benzimidazole 3-oxide

- Molecular formula : C₁₄H₁₁N₃O₃S

- Molecular weight : 301.32 g/mol

- Substituents: Hydroxy, methyl, thenoyl (thiophene carbonyl), and benzimidazole groups.

- Thenoyl group introduces sulfur, altering electronic properties and solubility. Synthesized via condensation of benzofuroxan with nitroethane, a route distinct from typical benzamide syntheses .

Data Table: Comparative Analysis

Research Findings and Implications

Physicochemical Properties

- Lipophilicity : The benzamide’s LogP of 2.936 suggests moderate membrane permeability, favorable for drug-like properties. Brominated and fluorinated analogs may exhibit higher LogP due to halogen atoms.

- Polar Surface Area: The benzamide’s PSA of 88.91 Ų reflects its amide group’s hydrogen-bonding capacity, likely enhancing aqueous solubility compared to non-amide analogs .

生物活性

5-Nitro-2-(trifluoromethyl)benzamide is a compound of growing interest in medicinal chemistry and biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzamide backbone. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. For instance, it may target kinases that play roles in cell proliferation and survival.

- Receptor Modulation : Similar compounds have demonstrated the ability to modulate receptor activity, influencing cellular responses such as migration and apoptosis .

Biological Activity Overview

Case Studies

- Anticancer Research : In vitro studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival.

- Enzyme Interaction Studies : Research has shown that the compound effectively inhibits certain kinases at nanomolar concentrations, demonstrating its potential as a lead compound for drug development.

- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound have shown promising results against Gram-positive bacteria, indicating potential applications in infectious disease treatment.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : The trifluoromethyl group enhances lipophilicity, which may improve absorption rates.

- Metabolism : Studies suggest that the compound undergoes metabolic transformations that could affect its efficacy and safety profile.

- Toxicity Assessments : Initial toxicity evaluations indicate a favorable safety profile; however, comprehensive toxicological studies are necessary to fully assess its risk .

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for 5-Nitro-2-(trifluoromethyl)benzamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves nitration of a trifluoromethyl-substituted benzamide precursor. A multi-step approach may include:

- Nitration : Controlled nitration at low temperatures (-20°C to +80°C) to avoid over-nitration or decomposition .

- Catalytic Hydrogenation : Post-nitration reduction (e.g., using H₂/Pd-C) to stabilize reactive intermediates.

- Optimization : Use factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield. Monitor progress via HPLC or LC-MS for intermediate purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity.

- Spectroscopy : Use ¹⁹F NMR to confirm trifluoromethyl group integrity (δ ~ -60 to -65 ppm) and ¹H NMR to verify aromatic proton environments .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (C₈H₅F₃N₂O₃).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from:

- Target Selectivity : Perform enzyme inhibition assays (e.g., fluorescence polarization) to confirm binding specificity to bacterial enzymes like acps-pptase .

- Metabolic Stability : Use microsomal stability assays (e.g., liver microsomes + NADPH) to compare degradation rates across studies.

- Structural Analogues : Synthesize and test derivatives with modified nitro or trifluoromethyl groups to isolate pharmacophoric contributions .

Q. What experimental approaches are recommended to study the thermodynamic stability of this compound under varying conditions?

- Methodological Answer :

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.

- Solubility Studies : Use shake-flask method with buffers (pH 1–10) to profile pH-dependent stability.

- Accelerated Stability Testing : Expose the compound to high humidity (75% RH) and elevated temperatures (40°C) for 4 weeks, analyzing degradation products via LC-MS .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding modes to bacterial enzyme targets (e.g., acps-pptase). Focus on nitro group interactions with catalytic residues .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, molar refractivity, and nitro group charge density .

- MD Simulations : Perform 100-ns molecular dynamics simulations to assess trifluoromethyl group rigidity in binding pockets .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for nitro-group reduction in this compound?

- Methodological Answer :

- Parameter Screening : Systematically vary reducing agents (e.g., H₂/Pd-C vs. NaBH₄/CuCl₂) and solvents (MeOH vs. THF).

- In Situ Monitoring : Use FTIR to track nitro group conversion (disappearance of ~1520 cm⁻¹ NO₂ stretch) .

- Byproduct Analysis : Identify side products (e.g., over-reduced amines) via GC-MS and adjust stoichiometry or catalyst loading accordingly .

Cross-Disciplinary Applications

Q. What methodologies enable the application of this compound in agrochemical research?

- Methodological Answer :

- Bioassay Design : Test herbicidal activity using Arabidopsis thaliana model, measuring IC₅₀ for root growth inhibition.

- Metabolite Profiling : Use ¹³C-labeled compounds to track uptake and degradation in soil via NMR .

- Formulation Studies : Develop slow-release formulations using biodegradable polymers (e.g., PLGA) to enhance field efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。